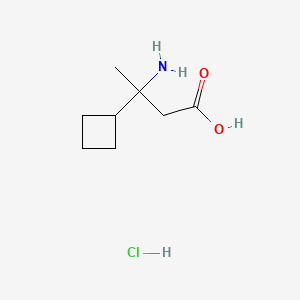
3-Amino-3-cyclobutylbutanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-cyclobutylbutanoicacidhydrochloride is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a cyclobutyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclobutylbutanoicacidhydrochloride typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through a cyclization reaction of a suitable precursor.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety is formed through a carboxylation reaction, typically using carbon dioxide and a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Catalysts and Reagents: Industrial synthesis may employ specific catalysts and reagents to optimize the reaction efficiency and minimize by-products.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-cyclobutylbutanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various derivatives with different functional groups.
Scientific Research Applications
3-Amino-3-cyclobutylbutanoicacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclobutylbutanoicacidhydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Aminobutanoic Acid: Similar in structure but lacks the cyclobutyl group.
Cyclobutylamine: Contains the cyclobutyl group but lacks the butanoic acid moiety.
3-Aminocyclobutanecarboxylic Acid: Similar but with a different arrangement of functional groups.
Uniqueness
3-Amino-3-cyclobutylbutanoicacidhydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
3-amino-3-cyclobutylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(9,5-7(10)11)6-3-2-4-6;/h6H,2-5,9H2,1H3,(H,10,11);1H |
InChI Key |
GBNCSQOHUSBSAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1CCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


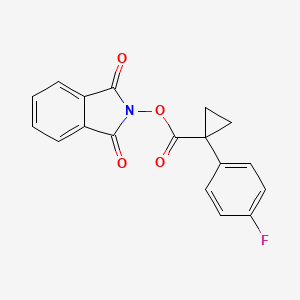
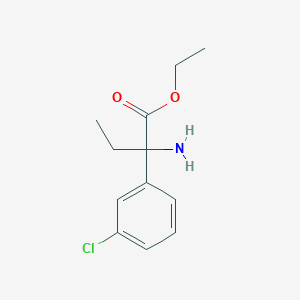
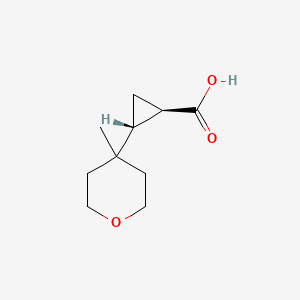
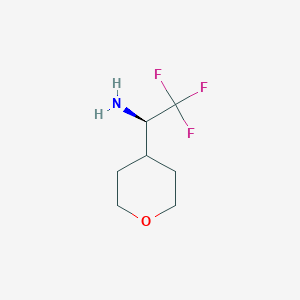
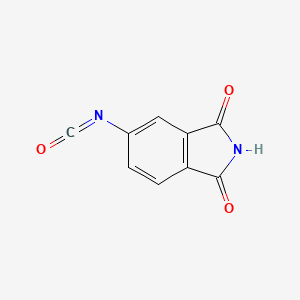
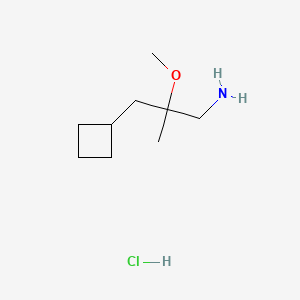
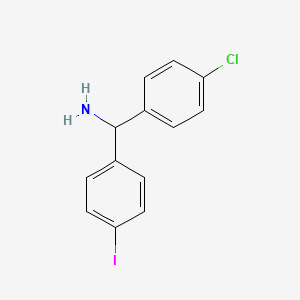
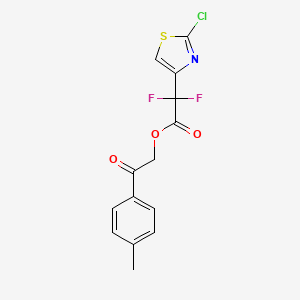
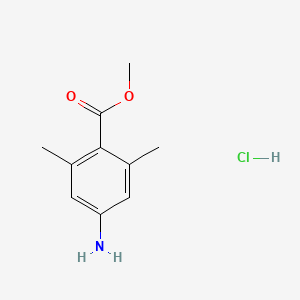
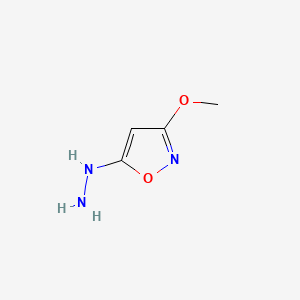
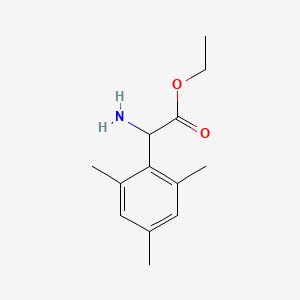
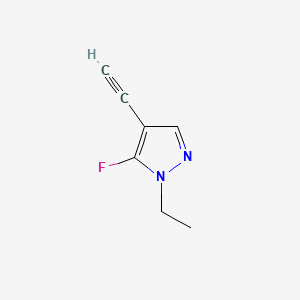
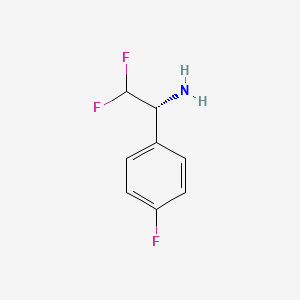
![Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13577411.png)
